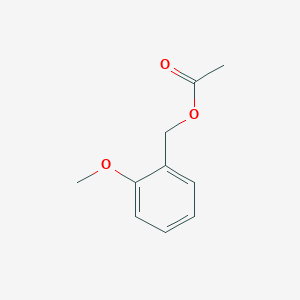

(2-Methoxyphenyl)methyl acetate

Description

(2-Methoxyphenyl)methyl acetate (CAS: 27798-60-3), also known as methyl 2-methoxyphenylacetate, is an ester derivative of 2-methoxyphenylacetic acid. Its molecular formula is C₁₀H₁₂O₃, with a molecular weight of 180.20 g/mol . The compound is synthesized via methylation of 2-hydroxyphenyl acetic acid using diazomethane in an inert atmosphere, achieving a high yield of 99% . It is commonly used as a precursor in pharmaceutical synthesis, particularly in the production of metabolites for drugs like 5-APB and 6-APB .

Properties

IUPAC Name |

(2-methoxyphenyl)methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-8(11)13-7-9-5-3-4-6-10(9)12-2/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JALOQIJQRKWTHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1331-83-5 | |

| Record name | Benzenemethanol, ar-methoxy-, 1-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001331835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Methoxyphenyl)methyl acetate can be synthesized through the esterification of (2-methoxyphenyl)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonated resins, can also be employed to facilitate the esterification reaction while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxyphenyl)methyl acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form (2-methoxyphenyl)acetic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the ester can yield (2-methoxyphenyl)methanol, typically using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: (2-Methoxyphenyl)acetic acid.

Reduction: (2-Methoxyphenyl)methanol.

Substitution: Various substituted phenyl acetates depending on the nucleophile used.

Scientific Research Applications

(2-Methoxyphenyl)methyl acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.

Industry: Utilized in the fragrance industry for its pleasant odor and as a flavoring agent in food products.

Mechanism of Action

The mechanism of action of (2-Methoxyphenyl)methyl acetate involves its interaction with various molecular targets. In biological systems, it may exert its effects by modulating enzyme activity or interacting with cellular receptors. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Substituents

Methyl 2-Chlorophenylacetate (CAS: N/A)

- Structure : Substitutes the methoxy group with chlorine at the 2-position.

- Molecular Formula : C₉H₉ClO₂; Molecular Weight : 184.62 g/mol .

- Synthesis : Similar esterification methods but starting from chlorophenylacetic acid.

- Applications : Intermediate in agrochemicals and pharmaceuticals.

Ethyl 2-(2-Methoxyphenyl)acetate (CAS: 64360-47-0)

- Structure : Ethyl ester instead of methyl.

- Molecular Formula : C₁₁H₁₄O₃; Molecular Weight : 194.23 g/mol .

- Physical Properties : Likely a liquid (similar to methyl ester), but higher molecular weight may affect volatility.

Methyl 2-(2-Aminophenyl)acetate (CAS: 35613-44-6)

- Structure: Replaces methoxy with an amino group.

- Molecular Formula: C₉H₁₁NO₂; Molecular Weight: 165.19 g/mol .

- Applications: Potential use in dyes or bioactive molecules due to the amino group.

Derivatives with Additional Functional Groups

Thiazolidinedione-Based Derivatives

Examples include 4-{[2-(3-chlorobenzoyl)hydrazinylidene]methyl}-2-methoxyphenyl (2,4-dioxo-1,3-thiazolidin-5-yl)acetate (16) :

- Structure : Incorporates hydrazinylidene and thiazolidinedione moieties.

- Physical Properties : Higher melting point (220–222°C ) due to increased polarity.

- Yield : 92%, synthesized via multi-step condensation.

- Applications : Demonstrated antimicrobial activity against bacterial strains.

Imine and Hydroxy-Substituted Derivatives

Example: 4-{[(2-hydroxy-4-methylphenyl)imino]methyl}-2-methoxyphenyl acetate (CAS: 303759-29-7) :

- Structure : Contains an imine group and hydroxy substituent.

- Molecular Formula: C₁₇H₁₇NO₄; Molecular Weight: 299.32 g/mol.

- Applications: Potential use in coordination chemistry or as a chelating agent.

Comparison of Physical and Chemical Properties

Biological Activity

(2-Methoxyphenyl)methyl acetate, also known as 2-methoxyphenyl acetate, is an organic compound that has garnered attention for its potential biological activities. This article examines the compound's biological properties, including its antimicrobial and antioxidant activities, as well as its mechanisms of action and applications in research and medicine.

- Chemical Formula: C10H12O3

- CAS Number: 1331-83-5

- Molecular Weight: 180.20 g/mol

The structure of this compound features a methoxy group attached to a phenyl ring, which influences its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated that this compound has activity against various bacterial strains, with a notable effect on both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for several tested strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Pseudomonas aeruginosa | 100 |

| Bacillus subtilis | 30 |

These results suggest that this compound could be a candidate for developing new antimicrobial agents, particularly in addressing antibiotic resistance.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays, including the DPPH radical scavenging assay. The compound demonstrated moderate antioxidant activity, with an IC50 value of approximately 150 µM. This suggests its potential application in preventing oxidative stress-related diseases.

The biological effects of this compound may be attributed to its interaction with cellular targets. It is hypothesized that the compound modulates enzyme activities or interacts with specific receptors involved in oxidative stress and inflammation pathways.

Enzyme Interaction

Studies indicate that the compound may inhibit certain enzymes linked to inflammatory processes, thereby contributing to its observed antioxidant effects. For instance, it has been shown to reduce the activity of lipoxygenase, an enzyme involved in the inflammatory response.

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in bacterial viability after treatment with the compound at concentrations above the MIC values established previously. This reinforces the potential of this compound as an antibacterial agent.

Case Study 2: Antioxidant Properties in Cell Cultures

Another study assessed the antioxidant effects of this compound on human cell lines exposed to oxidative stress induced by hydrogen peroxide. The treatment resulted in a marked decrease in reactive oxygen species (ROS) levels and improved cell viability compared to untreated controls.

Conclusion and Future Directions

This compound shows promising biological activities, particularly in antimicrobial and antioxidant domains. Its unique chemical structure allows it to interact effectively with biological systems, making it a valuable candidate for further research and potential therapeutic applications.

Future studies should focus on:

- In Vivo Studies: To evaluate the efficacy and safety profile in living organisms.

- Mechanistic Studies: To elucidate specific pathways affected by the compound.

- Formulation Development: To explore its use in pharmaceuticals or nutraceuticals aimed at combating infections or oxidative stress-related conditions.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (2-Methoxyphenyl)methyl acetate, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves esterification of 2-methoxyphenylacetic acid with methanol or methylating agents. For example, methyl 2-(2-methoxyphenyl)acetate can be synthesized via diazomethane or iodomethane-mediated methylation under controlled pH (5–7) and inert atmospheres to avoid side reactions like over-alkylation. Reaction progress is monitored using TLC, and purification employs column chromatography with ethyl acetate/hexane gradients .

- Critical Parameters : Temperature (40–60°C), stoichiometric excess of methylating agents (1.2–1.5 eq.), and solvent polarity (e.g., dichloromethane or THF) significantly influence yield and purity.

Q. How is this compound characterized structurally, and what analytical techniques are prioritized?

- Methodological Answer :

- NMR : - and -NMR are used to confirm ester linkage (δ 3.6–3.8 ppm for methoxy, δ 2.1–2.3 ppm for acetate methyl) and aromatic substitution patterns.

- Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ion peaks (e.g., [M+H]) and fragmentation patterns to rule out impurities.

- FT-IR : Bands at 1740–1720 cm confirm the ester carbonyl group.

- Chromatographic Purity : HPLC with UV detection (λ = 254 nm) ensures ≥95% purity .

Q. What are the stability considerations for this compound under storage and experimental conditions?

- Methodological Answer : The compound is hygroscopic and prone to hydrolysis in aqueous environments. Storage recommendations include:

- Temperature : –20°C in amber vials to prevent photodegradation.

- Solvent Compatibility : Dissolve in anhydrous DMSO or acetonitrile for long-term stability.

- Handling : Use inert atmospheres (N) during experimental workflows to minimize oxidation .

Advanced Research Questions

Q. How can researchers resolve spectral data contradictions (e.g., unexpected NMR splitting patterns) in derivatives of this compound?

- Methodological Answer :

- Dynamic Effects : Variable-temperature NMR (VT-NMR) can detect conformational changes (e.g., hindered rotation of the methoxy group) causing splitting anomalies.

- Isotopic Labeling : -labeling of labile protons (e.g., ester methyl) simplifies spectral interpretation.

- Computational Validation : Density Functional Theory (DFT) simulations predict chemical shifts and coupling constants to cross-verify experimental data .

Q. What strategies optimize the regioselective functionalization of this compound for drug discovery applications?

- Methodological Answer :

- Directed Metalation : Use of ortho-directing groups (e.g., acetoxy) with LDA (lithium diisopropylamide) at –78°C enables selective C–H activation at the 4-position of the phenyl ring.

- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh), KCO) introduce substituents while preserving the ester moiety.

- Protection-Deprotection : Temporary silyl protection of the methoxy group prevents undesired side reactions during multi-step syntheses .

Q. How do in vitro and in vivo metabolic profiles of this compound derivatives differ, and what methodologies address these discrepancies?

- Methodological Answer :

- In Vitro Models : Liver microsomes (human/rodent) identify primary metabolites via LC-MS/MS. Esterase inhibitors (e.g., bis-4-nitrophenyl phosphate) clarify enzymatic vs. non-enzymatic hydrolysis pathways.

- In Vivo Studies : Radiolabeled -tracers in rodent models track systemic distribution and urinary excretion.

- Data Reconciliation : Pharmacokinetic modeling (e.g., compartmental analysis) accounts for species-specific metabolic rates and bioavailability differences .

Q. What experimental designs mitigate batch-to-batch variability in scaled-up syntheses of this compound?

- Methodological Answer :

- Process Analytical Technology (PAT) : Real-time FT-IR monitors reaction progression to ensure consistent conversion rates.

- Quality-by-Design (QbD) : DOE (Design of Experiments) identifies critical process parameters (e.g., stirring rate, cooling gradients) affecting purity.

- Crystallization Control : Seeding with pre-characterized crystals ensures uniform particle size distribution during recrystallization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.